molecular formula C7H8N2O2 B156030 (2-Imino-2H-pyridin-1-yl)-acetic acid CAS No. 126202-06-0

(2-Imino-2H-pyridin-1-yl)-acetic acid

Cat. No. B156030
M. Wt: 152.15 g/mol
InChI Key: YYIQIZYEPWPVKD-UHFFFAOYSA-N
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Description

The compound "(2-Imino-2H-pyridin-1-yl)-acetic acid" is closely related to various pyridine derivatives that have been studied for their structural and magnetic properties, as well as their reactivity in different chemical reactions. These derivatives include 2-(imidazo[1,2-a]pyridin-2-yl)-2-oxoacetic acid radicals and imidazo[1,2-a]pyridin-2-ylacetic acid, among others . These compounds exhibit interesting behaviors in terms of their magnetic susceptibilities, crystal structures, and thermal stabilities.

Synthesis Analysis

The synthesis of related compounds involves the reaction of 2-aminopyridine with different reagents such as Meldrum’s acid, aryl glyoxals, or aryl aldehydes to form various acetate derivatives . Another method includes the reaction of 2-hydroxypyridine with chloroacetic acid in a basic aqueous solution to synthesize 2-oxo-1,2-dihydropyridine-1-acetic acid . These methods highlight the versatility of pyridine derivatives in forming a wide range of compounds with potential applications.

Molecular Structure Analysis

The molecular structures of these compounds have been characterized by single-crystal X-ray diffraction, revealing details such as hydrogen-bonded networks and the coordination environment around metal ions in complexes . For example, the crystal structure of 2-oxo-1,2-dihydropyridine-1-acetic acid shows intermolecular hydrogen bonds forming a one-dimensional chain structure . These structural analyses are crucial for understanding the properties and potential applications of these compounds.

Chemical Reactions Analysis

The reactivity of these pyridine derivatives has been explored in various chemical reactions. For instance, the reaction between 2-aminopyridine and Meldrum’s acid in the presence of aryl glyoxals or aryl aldehydes leads to the formation of different acetate derivatives . These reactions are influenced by factors such as the presence of catalysts and the reaction conditions, which can be optimized for efficient synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as thermal stability and magnetic properties, have been investigated. The thermal stability varies among different metal complexes of imidazo[1,2-a]pyridin-2-ylacetate anions, with Co(II) and Ni(II) complexes being less stable than Mn(II) and Cd(II) complexes . The magnetic properties are determined by factors like the tetragonal distortion of the coordinated polyhedron and magnetic exchange interactions mediated by hydrogen bonds . These properties are essential for the potential use of these compounds in various applications, including material science and catalysis.

Scientific Research Applications

Synthesis of Novel Compounds

  • Research has demonstrated the synthesis of new compounds using variants of (2-Imino-2H-pyridin-1-yl)-acetic acid. For instance, the construction of 4-substituted 2-(pyrrolidine-3-yl)acetic acid derivatives as cyclic γ-aminobutyric acid analogues was reported, employing a de Mayo reaction as a key step (Petz, Allmendinger, Mayer, & Wanner, 2019). Additionally, a study detailed the synthesis of novel 5-(Arylidene)-2-imino-3(pyridin-2-yl)thiazolidin-4-one derivatives (Mobinikhaledi, Foroughifar, & Faghihi, 2009).

Chemical Properties and Applications

  • DFT and quantum chemical investigations have been conducted on molecules similar to (2-Imino-2H-pyridin-1-yl)-acetic acid, providing insights into their molecular properties, electronic structures, and potential applications (Bouklah, Harek, Touzani, Hammouti, & Harek, 2012).

Catalytic Applications

  • The compound has been utilized in catalytic applications, such as in the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes in water, demonstrating its versatility and utility in chemical reactions (Xie, Bao, Li, Tan, Li, & Lang, 2014).

Biological and Medicinal Applications

  • Some derivatives of (2-Imino-2H-pyridin-1-yl)-acetic acid have shown potential in biological and medicinal applications. For instance, synthesis and antimycobacterial activity of certain derivatives have been reported, highlighting their potential in addressing infectious diseases (Mamolo, Falagiani, Zampieri, Vio, & Banfi, 2001).

Material Science Applications

  • Studies have also explored the structural and magnetic properties of hydrochloride crystals based on related compounds, indicating potential applications in material science and engineering (Yong, Zhang, & She, 2013).

properties

IUPAC Name

2-(2-iminopyridin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c8-6-3-1-2-4-9(6)5-7(10)11/h1-4,8H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYIQIZYEPWPVKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=N)N(C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80451177
Record name (2-Imino-2H-pyridin-1-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Imino-2H-pyridin-1-yl)-acetic acid

CAS RN

126202-06-0
Record name (2-Imino-2H-pyridin-1-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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